molecular formula C16H17ClN4O3 B5337545 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5337545
M. Wt: 348.78 g/mol
InChI Key: ZCSLNKOJXLXKOY-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have shown a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, many organic compounds are flammable and could pose a fire risk. Additionally, compounds containing nitrogen could potentially be toxic or harmful if ingested or inhaled .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties. Additionally, the compound could be tested for various biological activities to determine its potential as a pharmaceutical drug .

Preparation Methods

The synthesis of 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole precursors. One common method involves the alkylation of 3,5-dimethylpyrazole with a suitable chloromethylating agent to introduce the chloro substituent. This is followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzohydrazide under appropriate conditions to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems under specific conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar compounds to 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives and pyrazole-containing compounds. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For instance:

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-9-15(17)10(2)21(19-9)8-14-18-16(20-24-14)11-5-6-12(22-3)13(7-11)23-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSLNKOJXLXKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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